molecular formula C32H24F3N3O4S2 B4863627 (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4863627
M. Wt: 635.7 g/mol
InChI Key: LJPIPMKAAGSTPR-WGOQTCKBSA-N
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Description

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as thiophene, furan, and trifluoromethylphenoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. The process may include the following steps:

    Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene and furan rings: These can be incorporated through various coupling reactions such as Suzuki-Miyaura or Stille coupling.

    Addition of the trifluoromethylphenoxy group: This step may involve nucleophilic substitution reactions using trifluoromethylphenol derivatives.

    Final assembly and purification: The final compound is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its functional groups could allow it to act as a ligand in binding studies.

Medicine

The compound’s potential medicinal applications could include its use as a lead compound in drug discovery. Its diverse functional groups might enable it to interact with various biological targets, making it a candidate for therapeutic development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Pathways involved: The compound could affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-2-[[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F3N3O4S2/c1-18-7-3-4-10-24(18)37-29(39)27-19(2)36-31-38(28(27)25-11-6-14-43-25)30(40)26(44-31)16-22-12-13-23(42-22)17-41-21-9-5-8-20(15-21)32(33,34)35/h3-16,28H,17H2,1-2H3,(H,37,39)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPIPMKAAGSTPR-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=CC=C(O5)COC6=CC=CC(=C6)C(F)(F)F)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=CC=C(O5)COC6=CC=CC(=C6)C(F)(F)F)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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